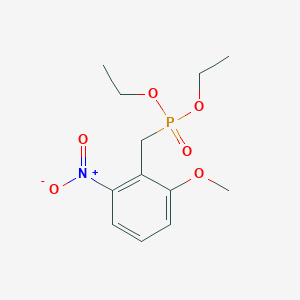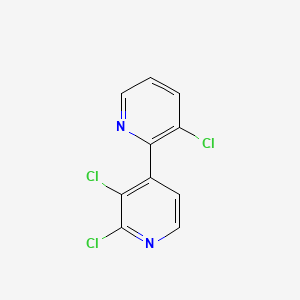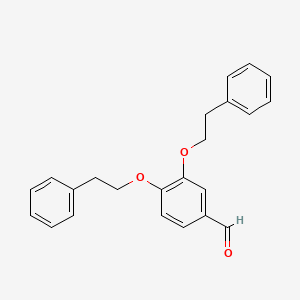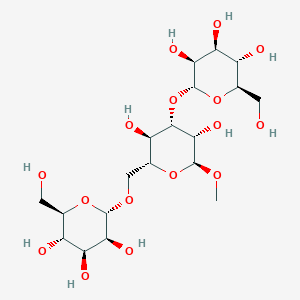
Dbco-peg24-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dbco-peg24-dbco: is a bifunctional crosslinking reagent featuring two dibenzocyclooctyne (DBCO) moieties connected by a 24-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation, drug delivery systems, and biomaterial engineering due to its high efficiency and biocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dbco-peg24-dbco is synthesized through a series of chemical reactions involving the coupling of DBCO moieties with a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then reacted with DBCO moieties under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO moieties in large reactors under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dbco-peg24-dbco primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and biocompatible, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Major Products: The major products formed from these reactions are stable triazole linkages, which are used to conjugate biomolecules, proteins, or other therapeutic agents .
Aplicaciones Científicas De Investigación
Chemistry: Dbco-peg24-dbco is used in click chemistry for the synthesis of complex molecules and polymers. Its high reactivity and specificity make it a valuable tool in chemical research .
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the precise conjugation of fluorescent probes to biomolecules, facilitating the study of cellular processes .
Medicine: this compound plays a crucial role in drug delivery systems. It is used to attach therapeutic agents to targeting molecules, enhancing the specificity and efficacy of treatments for diseases such as cancer .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its ability to form stable linkages makes it ideal for creating durable and functional materials .
Mecanismo De Acción
Dbco-peg24-dbco exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The DBCO moieties react with azide groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with normal biochemical processes, making it highly suitable for biological applications .
Comparación Con Compuestos Similares
Dbco-peg24-acid: Similar to Dbco-peg24-dbco but with an acid group instead of a second DBCO moiety.
Dbco-peg24-maleimide: Contains a maleimide group that reacts with thiol groups, providing an alternative conjugation strategy.
Dbco-peg24-amido-peg24-dspe: A polyPEG lipid with a terminal DBCO group, used for drug delivery and bioconjugation.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to form two stable linkages simultaneously. This property makes it highly versatile and efficient for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C88H130N4O28 |
|---|---|
Peso molecular |
1692.0 g/mol |
Nombre IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94) |
Clave InChI |
KUNGWBSWTALDTP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)







![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
